molecular formula C9H8N2O4 B15240286 5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15240286
M. Wt: 208.17 g/mol
InChI Key: YQEUQROYWKWDRC-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the oxadiazole ring and carboxylic acid group. One common method involves the use of hydrazine derivatives and carboxylic acid chlorides under controlled conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxadiazole compounds .

Scientific Research Applications

5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-2,5-dimethylfuran: A related compound with similar structural features but different functional groups.

    2,5-Dimethylfuran: A simpler compound that lacks the oxadiazole ring and carboxylic acid group.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the furan and oxadiazole rings, as well as the carboxylic acid group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

5-(2,5-dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H8N2O4/c1-4-3-6(5(2)14-4)8-10-7(9(12)13)11-15-8/h3H,1-2H3,(H,12,13)

InChI Key

YQEUQROYWKWDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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